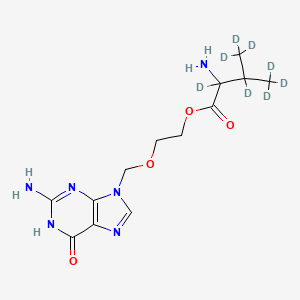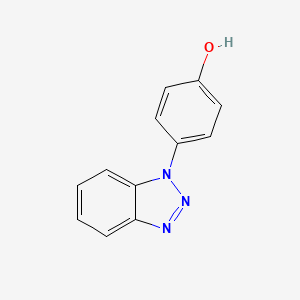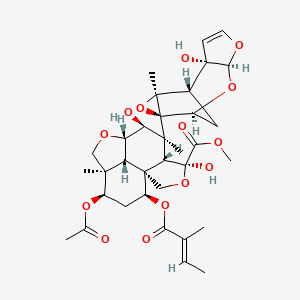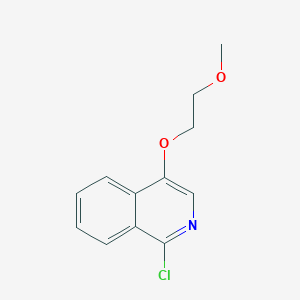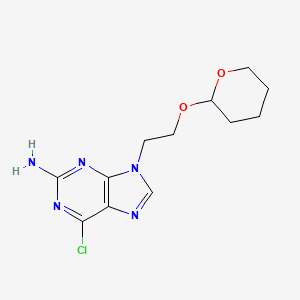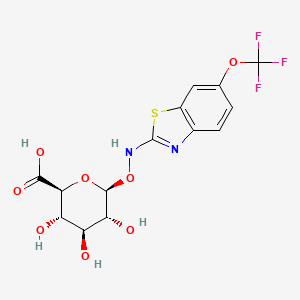
N-HydroxyRiluzoleO-beta-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-HydroxyRiluzoleO-beta-D-Glucuronide is a metabolite of Riluzole, a neuroprotective agent that modulates glutamatergic transmission. This compound is formed through the glucuronidation process, where Riluzole is conjugated with glucuronic acid. The resulting compound is significant in the field of medicinal chemistry due to its potential therapeutic applications and its role in drug metabolism.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-HydroxyRiluzoleO-beta-D-Glucuronide typically involves the glucuronidation of N-HydroxyRiluzole. This process can be catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs). The reaction conditions often include the presence of uridine diphosphate glucuronic acid (UDPGA) as a glucuronic acid donor and the enzyme UGT .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods utilizing microbial or mammalian cell cultures that express the necessary UGT enzymes. These methods can be optimized for large-scale production by controlling factors such as pH, temperature, and substrate concentration .
Análisis De Reacciones Químicas
Types of Reactions
N-HydroxyRiluzoleO-beta-D-Glucuronide can undergo various chemical reactions, including:
Hydrolysis: Catalyzed by beta-glucuronidase enzymes, leading to the release of N-HydroxyRiluzole and glucuronic acid.
Oxidation and Reduction: These reactions can modify the functional groups on the N-HydroxyRiluzole moiety, potentially altering its biological activity.
Common Reagents and Conditions
Hydrolysis: Typically involves beta-glucuronidase enzymes under physiological conditions (pH 7.4, 37°C).
Oxidation: May involve reagents such as hydrogen peroxide or molecular oxygen in the presence of catalysts.
Reduction: Can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Hydrolysis: Produces N-HydroxyRiluzole and glucuronic acid.
Oxidation and Reduction: The products depend on the specific functional groups being modified and the conditions used.
Aplicaciones Científicas De Investigación
N-HydroxyRiluzoleO-beta-D-Glucuronide has several scientific research applications:
Medicinal Chemistry: Studied for its potential therapeutic effects and its role in drug metabolism.
Pharmacokinetics: Used to understand the metabolism and excretion of Riluzole in the body.
Toxicology: Investigated for its potential toxic effects and its role in detoxification processes.
Biomarker Development: Used as a biomarker for monitoring Riluzole metabolism in clinical studies.
Mecanismo De Acción
The mechanism of action of N-HydroxyRiluzoleO-beta-D-Glucuronide involves its hydrolysis by beta-glucuronidase enzymes, releasing the active N-HydroxyRiluzole. This compound then modulates glutamatergic transmission by inhibiting the release of glutamate, a key neurotransmitter in the central nervous system . The molecular targets include glutamate receptors and transporters, which play a crucial role in neuronal communication and neuroprotection .
Comparación Con Compuestos Similares
Similar Compounds
Riluzole: The parent compound, known for its neuroprotective effects.
N-HydroxyRiluzole: An intermediate in the metabolism of Riluzole.
Other Glucuronides: Such as morphine-3-O-beta-D-glucuronide and quercetin-3-O-beta-D-glucuronide, which are also products of glucuronidation.
Uniqueness
N-HydroxyRiluzoleO-beta-D-Glucuronide is unique due to its specific formation from Riluzole and its potential therapeutic applications in neuroprotection. Its ability to modulate glutamatergic transmission distinguishes it from other glucuronides, which may have different biological activities and therapeutic potentials .
Propiedades
Fórmula molecular |
C14H13F3N2O8S |
|---|---|
Peso molecular |
426.32 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C14H13F3N2O8S/c15-14(16,17)26-4-1-2-5-6(3-4)28-13(18-5)19-27-12-9(22)7(20)8(21)10(25-12)11(23)24/h1-3,7-10,12,20-22H,(H,18,19)(H,23,24)/t7-,8-,9+,10-,12-/m0/s1 |
Clave InChI |
FFSAFFLDTNIAHQ-LIJGXYGRSA-N |
SMILES isomérico |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |
SMILES canónico |
C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NOC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


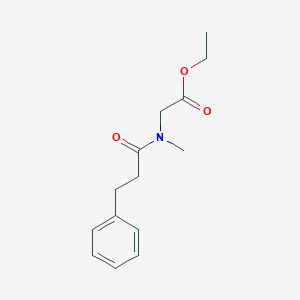

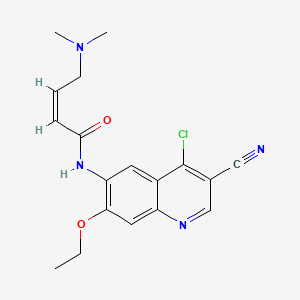

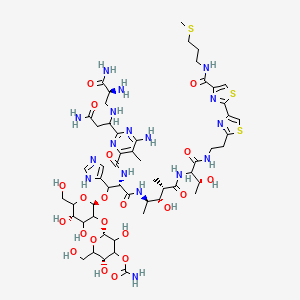
![(4S)-6-chloro-4-[2-(2,2,3,3-tetradeuteriocyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B13857420.png)
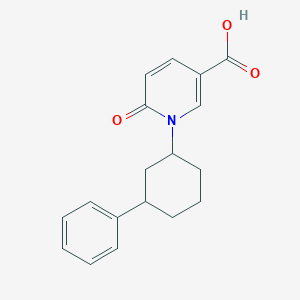
![5-[[(1R)-2-(6-Amino-9H-purin-9-yl)-1-methylethoxy]methyl]-2,4,6,8-tetraoxa-5-phosphanonanedioic Acid (1-methylethyl,propyl) Ester 5-Oxide Fumarate; nPOC-POC PMPA Fumarate](/img/structure/B13857436.png)
